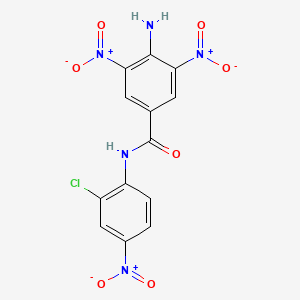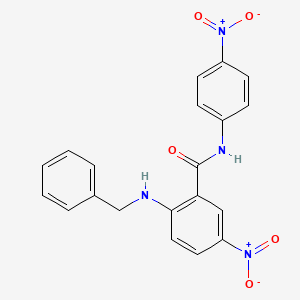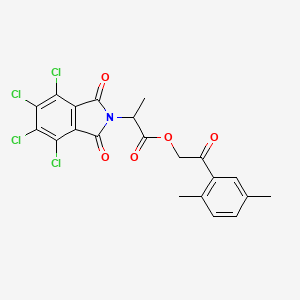![molecular formula C11H8O4 B12482156 3-[(Prop-2-yn-1-yloxy)carbonyl]benzoic acid](/img/structure/B12482156.png)
3-[(Prop-2-yn-1-yloxy)carbonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Prop-2-yn-1-yloxy)carbonyl]benzoic acid is a chemical compound with the molecular formula C11H8O4. It is characterized by the presence of a benzoic acid moiety linked to a prop-2-yn-1-yloxycarbonyl group. This compound is used in various chemical and biological applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-yn-1-yloxy)carbonyl]benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with propargyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Prop-2-yn-1-yloxy)carbonyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Click Chemistry: The alkyne group is reactive in click chemistry, particularly in azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or alkyl halides in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Click Chemistry: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition.
Major Products Formed
Substitution Reactions: Formation of substituted benzoic acid derivatives.
Oxidation Reactions: Formation of carboxylate salts or esters.
Click Chemistry: Formation of triazole-linked compounds.
Scientific Research Applications
3-[(Prop-2-yn-1-yloxy)carbonyl]benzoic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the synthesis of bioconjugates and chemical probes for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 3-[(Prop-2-yn-1-yloxy)carbonyl]benzoic acid involves its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. This allows the compound to form stable triazole linkages with azide-containing molecules, facilitating the creation of bioconjugates and chemical probes. The molecular targets and pathways involved depend on the specific application and the nature of the conjugated molecules.
Comparison with Similar Compounds
Similar Compounds
N6-[(Prop-2-yn-1-yloxy)carbonyl]-L-lysine hydrochloride: A clickable amino acid derivative used for site-specific incorporation into recombinant proteins.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Used for chemical probe synthesis with a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle.
Uniqueness
3-[(Prop-2-yn-1-yloxy)carbonyl]benzoic acid is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions, particularly click chemistry. Its versatility in forming stable linkages with azide-containing molecules makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C11H8O4 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-prop-2-ynoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H8O4/c1-2-6-15-11(14)9-5-3-4-8(7-9)10(12)13/h1,3-5,7H,6H2,(H,12,13) |
InChI Key |
GSLIHRZEUMADSJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(5-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12482080.png)
![4-(2-fluorophenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12482085.png)
![N-(2,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12482094.png)
![1-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}-3-phenylpropan-1-one](/img/structure/B12482097.png)
![2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl 3-nitrobenzoate](/img/structure/B12482099.png)
![2-(5-bromo-2-hydroxyphenyl)-7-tert-butyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12482104.png)



![2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide](/img/structure/B12482141.png)
![2-fluoro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12482147.png)


![Ethyl 3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482183.png)
